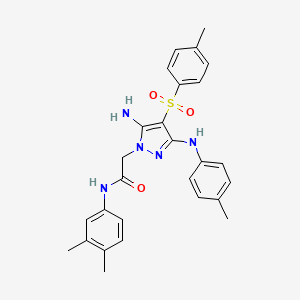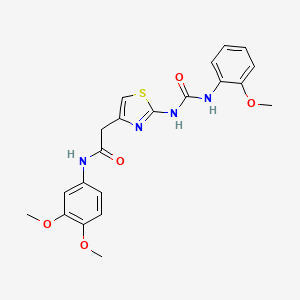
3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is a derivative of the quinazolinone family, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their pharmacological properties, including hypolipidemic, antioxidant, anticorrosive, and cardiotonic activities . They are also recognized for their potential in treating hypertension .
Synthesis Analysis
The synthesis of quinazolinones can be achieved through various methods. One approach involves the cyclization of NO-1886 derivatives to produce a series of quinazolines and 4(3H)-quinazolinones, with specific substitutions leading to enhanced hypolipidemic activity . Another method is a one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation using phenyliodine diacetate . Additionally, a HATU-mediated coupling of 4-hydroxyquinazolines with primary amines under mild conditions has been developed to synthesize 3-substituted 4(3H)-quinazolinones . Furthermore, a three-component synthesis involving N-isocyaniminotriphenylphosphorane, an aldehyde, and a 4(3H)-quinazolinone has been described to produce triazoloquinazolines .
Molecular Structure Analysis
The molecular structure of quinazolinones is crucial for their biological activity. Substituents at specific positions on the quinazolinone ring can significantly influence the compound's properties. For instance, the presence of methoxy groups at positions 6 and 7, or a methyl or benzyl group at position 3, can increase hypolipidemic activity . The antioxidant properties of 2-substituted quinazolin-4(3H)-ones are also affected by the nature of the substituents, with hydroxyl groups contributing to enhanced activity .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents into the molecule. For example, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated and then reacted with various electrophiles to yield 2-substituted derivatives . These reactions are essential for the diversification of quinazolinone derivatives and the exploration of their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones are influenced by their molecular structure. The photophysical properties of 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes have been studied, revealing that the nature of substituents significantly affects their emissive properties . Additionally, quinazolinone derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic media, with their inhibition efficiencies correlating with their adsorption behavior on the metal surface .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Quinazolinones, including 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, have been extensively studied for their diverse biological activities. These compounds are key in medicinal chemistry due to their presence in over 200 naturally occurring alkaloids and synthetic variants. Their stability and the structural versatility make them suitable candidates for developing new medicinal agents with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). Furthermore, quinazoline derivatives have been identified as potential anticancer agents, demonstrating significant activity against various cancer types. These compounds interact with multiple therapeutic targets beyond the well-known EGFR inhibition, offering a wide range of possibilities for cancer treatment (Ravez et al., 2015).
Optoelectronic Applications
Quinazolines have also been investigated for their applications in optoelectronic materials. These studies have revealed that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems can significantly enhance the creation of novel optoelectronic materials. Quinazoline derivatives have been applied in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Notably, their electroluminescent properties and potential as materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors, underline the versatility of quinazoline-based compounds in the field of materials science (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17(14)19/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFUJVVBZHYYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322167 | |
| Record name | 3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone | |
CAS RN |
108620-92-4 | |
| Record name | 3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)

![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)


![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)
![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)
![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)

![N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519350.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2519353.png)
![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)
![N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2519355.png)